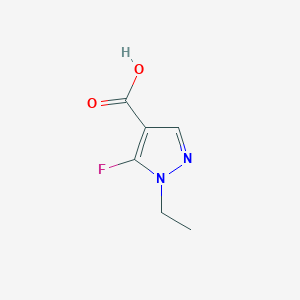
1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Another method involved the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions to obtain various condensed pyrazoles . Additionally, a direct synthesis route was described for ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate using a 3+2 annulation method .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Single crystal X-ray diffraction studies have been used to confirm the 3D molecular structure of similar compounds , .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, the Suzuki coupling of triflate with phenylboronic acids yielded 5-arylpyrazoles . The conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters to 5-cyano esters involved nonaqueous diazotization and subsequent reactions . Moreover, the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters led to unique pyrazole derivatives with potential applications as chemical hybridizing agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic methods. NMR, mass, UV-Vis, and CHN analysis are commonly used for characterization . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions , . Theoretical calculations such as DFT are used to predict and compare the electronic structure-property of the molecules , .
Applications De Recherche Scientifique
Synthesis and Biological Activity
1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid derivatives have been studied for their synthesis and biological activities. For instance, Ziegler et al. (1988) explored the synthesis of various hydrazone, pyrazole, and dihydropyridazine derivatives from a related compound, 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and reported their in vitro biological activities (Ziegler, Kuck, Harris, & Lin, 1988).
Improved Synthesis Methods
Dong (2011) improved the synthesis of 1H-pyrazole-4-carboxylic acid, a close derivative, enhancing the yield significantly. This improved method can be relevant for the synthesis of 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid (Dong, 2011).
Structural and Spectral Investigations
Viveka et al. (2016) conducted a combined experimental and theoretical study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing valuable insights into the structural and spectral properties of such compounds, which are relevant for understanding 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Synthesis in Condensed Pyrazoles
Arbačiauskienė et al. (2011) utilized derivatives like ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates for synthesizing various condensed pyrazoles. This research is relevant as it demonstrates the utility of pyrazole-4-carboxylate derivatives in synthesizing more complex molecular structures (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of Novel Derivatives
Beck, Lynch, and Wright (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, leading to unique pyrazole derivatives. These findings are significant for exploring new compounds derived from the 1H-pyrazole-4-carboxylic acid framework (Beck, Lynch, & Wright, 1988).
Mécanisme D'action
Pyrazole compounds, particularly those with a CF2H group, have been found to exhibit excellent antifungal activity. They work by inhibiting succinate dehydrogenase (SDH), a key enzyme in the energy synthesis of pathogens . This inhibition blocks mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen sensing .
Safety and Hazards
Orientations Futures
The future directions for “1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid” and related compounds are promising. They have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . In particular, their fungicidal activity makes them potential candidates for further study .
Propriétés
IUPAC Name |
1-ethyl-5-fluoropyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSXMPHFVYZHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

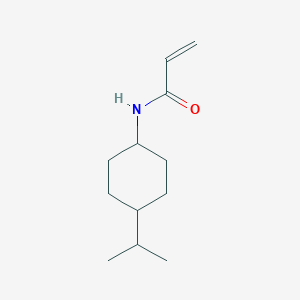
![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)
![ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B3009128.png)
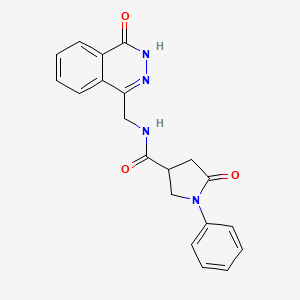
![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)


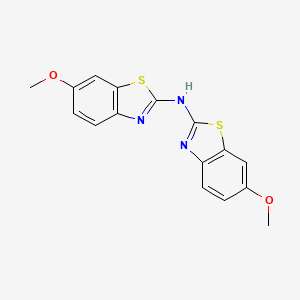
![1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3009140.png)
![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)
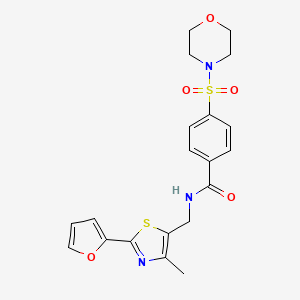
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)
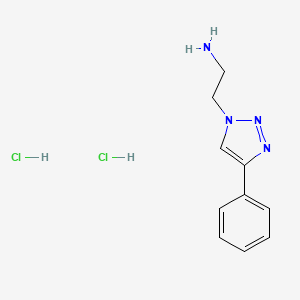
![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)